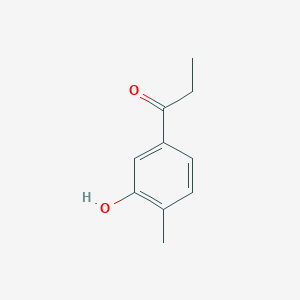
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride is a chiral compound with significant applications in various fields of scientific research This compound is known for its unique structure, which includes a quinuclidine ring and a phenylethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride typically involves the reaction of quinuclidin-3-amine with (S)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process often involves the use of protecting groups and specific catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of ®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the final product meets the required specifications for research and application.
Análisis De Reacciones Químicas
Types of Reactions
®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidin-3-one derivatives, while reduction can produce amine derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral building block for the synthesis of complex molecules.
Biology: The compound is employed in biochemical assays and studies involving neurotransmitter systems.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of ®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is often stereospecific, meaning that the specific three-dimensional arrangement of the compound is crucial for its activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidin-3-amine: A simpler analog without the phenylethylamine moiety.
Phenylethylamine: A compound with similar structural features but lacking the quinuclidine ring.
N-Phenylethylquinuclidine: A related compound with different stereochemistry.
Uniqueness
®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereospecificity makes it particularly valuable in research applications where precise molecular interactions are required.
Propiedades
Número CAS |
120570-09-4 |
|---|---|
Fórmula molecular |
C15H24Cl2N2 |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
N-(1-phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H |
Clave InChI |
BABMCKVVGDIUCA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











